
Technical Guide: Spectroscopic Data for 3-(N-
Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

3-(N-

Methylaminocarbonyl)phenylboron

ic acid

Cat. No.: B141188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)phenylboronic acid.

The information is presented in a structured format to facilitate its use in research and

development, particularly in the context of drug discovery and medicinal chemistry where this

compound may serve as a key building block or intermediate.

Predicted NMR Data
Due to the limited availability of public experimental spectra for 3-(N-
Methylaminocarbonyl)phenylboronic acid, the following tables present predicted ¹H and ¹³C

NMR data. These predictions were generated using advanced computational algorithms that

provide reliable estimations of chemical shifts, which are invaluable for structural verification

and analysis.

Table 1: Predicted ¹H NMR Data for 3-(N-
Methylaminocarbonyl)phenylboronic acid
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Protons
(Position)

Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

Ar-H (2) 8.15 Singlet 1H -

Ar-H (4) 7.95 Doublet 1H 7.6

Ar-H (5) 7.45 Triplet 1H 7.6

Ar-H (6) 7.85 Doublet 1H 7.6

N-H 6.20 (broad) Singlet 1H -

C-H₃ 2.85 Doublet 3H 4.8

B-(OH)₂ 8.30 (broad) Singlet 2H -

Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCl₃ or DMSO-

d₆. The broadness of the N-H and B-(OH)₂ signals is due to quadrupolar broadening and

chemical exchange.

Table 2: Predicted ¹³C NMR Data for 3-(N-
Methylaminocarbonyl)phenylboronic acid

Carbon (Position) Predicted Chemical Shift (ppm)

C=O 168.5

C-B (1) 135.0 (broad)

C-3 134.5

C-5 128.5

C-4 128.0

C-6 131.0

C-2 133.0

N-CH₃ 26.5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the

quadrupolar nature of the boron nucleus and may be difficult to observe.

Experimental Protocols
The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra

for small organic molecules such as 3-(N-Methylaminocarbonyl)phenylboronic acid.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 3-(N-Methylaminocarbonyl)phenylboronic
acid for ¹H NMR, and 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

plug of glass wool in the pipette during transfer.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Operation
Instrument Setup: Ensure the NMR spectrometer is properly tuned and the magnetic field is

shimmed for homogeneity.

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the

sample changer or directly into the magnet.

Locking: Lock the spectrometer onto the deuterium signal of the solvent.

Parameter Setup for ¹H NMR:

Pulse Sequence: A standard single-pulse sequence is typically used.
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Acquisition Time (at): 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

Parameter Setup for ¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

Acquisition Time (at): 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 1024 or more scans are often required due to the low natural

abundance of ¹³C.

Spectral Width (sw): A range of 0 to 200 ppm is typical for organic molecules.

Data Acquisition: Initiate the acquisition process.

Data Processing: After acquisition, perform a Fourier transform, phase correction, and

baseline correction on the resulting Free Induction Decay (FID).

Referencing: Calibrate the chemical shift scale using the residual solvent peak as a

reference.

Visualizations
The following diagrams illustrate the chemical structure and a general workflow for NMR data

acquisition.

Caption: Chemical structure of 3-(N-Methylaminocarbonyl)phenylboronic acid.
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Caption: General workflow for NMR data acquisition and analysis.
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[https://www.benchchem.com/product/b141188#1h-nmr-and-13c-nmr-data-for-3-n-
methylaminocarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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